
1,3-Bis((tetrahydrofuran-2-yl)methyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis((tetrahydrofuran-2-yl)methyl)benzene is an organic compound that features a benzene ring substituted with two tetrahydrofuran-2-ylmethyl groups at the 1 and 3 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis((tetrahydrofuran-2-yl)methyl)benzene typically involves the reaction of benzene derivatives with tetrahydrofuran-2-ylmethyl halides under specific conditions. One common method is the alkylation of benzene using tetrahydrofuran-2-ylmethyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or nickel complexes can be employed to facilitate the alkylation reaction, and advanced purification techniques like distillation or chromatography are used to isolate the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis((tetrahydrofuran-2-yl)methyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst like palladium on carbon to yield partially or fully hydrogenated products.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring undergoes substitution with electrophiles such as halogens, nitro groups, or sulfonic acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Hydrogenated derivatives.
Substitution: Halogenated, nitrated, or sulfonated benzene derivatives.
Applications De Recherche Scientifique
1,3-Bis((tetrahydrofuran-2-yl)methyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of advanced materials, including polymers and resins, due to its ability to enhance mechanical and thermal properties.
Mécanisme D'action
The mechanism of action of 1,3-Bis((tetrahydrofuran-2-yl)methyl)benzene depends on the specific application and reaction it is involved in. Generally, the compound interacts with molecular targets through its benzene ring and tetrahydrofuran-2-ylmethyl groups, which can participate in various chemical reactions. For example, in electrophilic aromatic substitution reactions, the benzene ring acts as a nucleophile, attacking electrophiles to form substituted products.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Bis((tetrahydrofuran-2-yl)methyl)benzene: Similar structure but with substitutions at the 1 and 4 positions.
1,3-Bis(trifluoromethyl)benzene: Contains trifluoromethyl groups instead of tetrahydrofuran-2-ylmethyl groups.
1,3-Bis(methoxymethyl)benzene: Features methoxymethyl groups instead of tetrahydrofuran-2-ylmethyl groups.
Uniqueness
1,3-Bis((tetrahydrofuran-2-yl)methyl)benzene is unique due to the presence of tetrahydrofuran-2-ylmethyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s solubility in organic solvents and its reactivity in various chemical transformations, making it a valuable intermediate in organic synthesis and materials science.
Propriétés
Numéro CAS |
62113-38-6 |
|---|---|
Formule moléculaire |
C16H22O2 |
Poids moléculaire |
246.34 g/mol |
Nom IUPAC |
2-[[3-(oxolan-2-ylmethyl)phenyl]methyl]oxolane |
InChI |
InChI=1S/C16H22O2/c1-4-13(11-15-6-2-8-17-15)10-14(5-1)12-16-7-3-9-18-16/h1,4-5,10,15-16H,2-3,6-9,11-12H2 |
Clé InChI |
ICLAYWWVLKEYIG-UHFFFAOYSA-N |
SMILES canonique |
C1CC(OC1)CC2=CC(=CC=C2)CC3CCCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




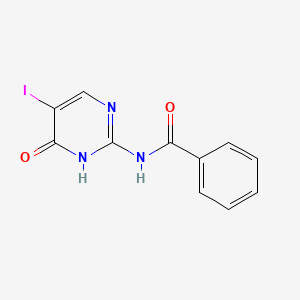
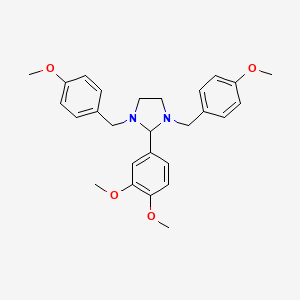

![2,5,7-Trimethylimidazo[1,2-A]pyrimidine-3-carboxylic acid](/img/structure/B12919497.png)
![4-Pyrimidinamine, 6-[(4-methylphenyl)ethynyl]-5-nitro-](/img/structure/B12919501.png)
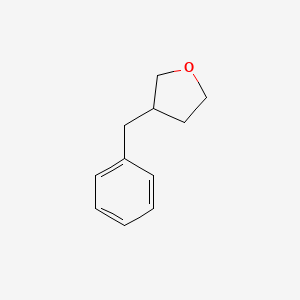

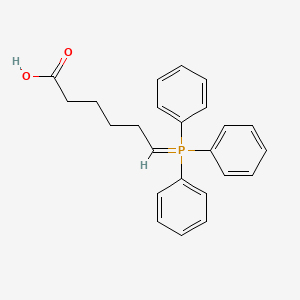
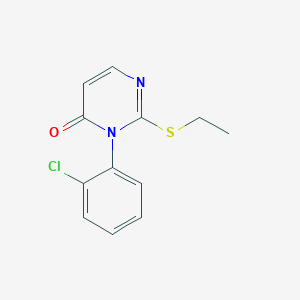
![(3E)-3-[(3-hydroxy-1H-indol-2-yl)imino]-1,1-dimethylthiourea](/img/structure/B12919542.png)


